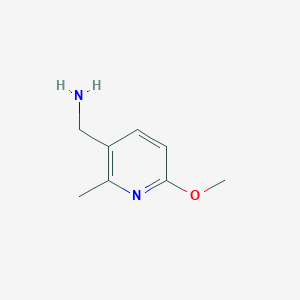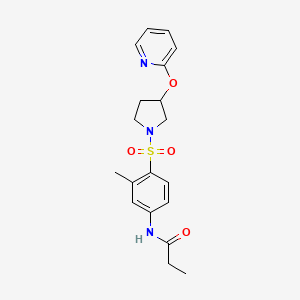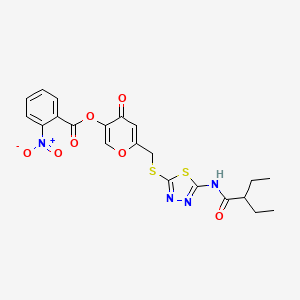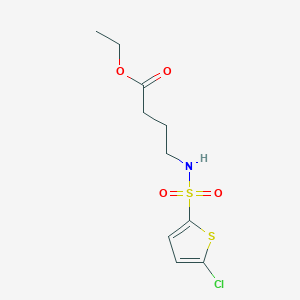
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry. This compound features a trifluoromethylphenyl group, which often enhances the biological activity of molecules, making it an attractive candidate for various scientific applications.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such ascarbonyl reductase and Phenylethanolamine N-methyltransferase , which are involved in various biochemical processes.
Mode of Action
It’s known that similar compounds can convert noradrenaline to adrenaline . This suggests that the compound might interact with its targets by donating or accepting electrons, thereby altering the target’s function.
Biochemical Pathways
It’s known that similar compounds can affect thenoradrenaline-adrenaline conversion pathway . This pathway plays a crucial role in the body’s response to stress and exercise.
Pharmacokinetics
Safety data sheets suggest that the compound may cause skin irritation, respiratory irritation, and serious eye irritation , indicating that it can be absorbed through the skin and respiratory tract.
Result of Action
Similar compounds have been used in the synthesis of neuroprotective compounds and lipid-lowering agents , suggesting that this compound may have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biocatalytic efficiency of similar compounds has been shown to improve in the presence of surfactants and natural deep eutectic solvents . This suggests that the compound’s action, efficacy, and stability may be influenced by the chemical environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring. This reaction, known as the Huisgen cycloaddition, is usually catalyzed by copper(I) or ruthenium-based catalysts. The reaction conditions often include:
Solvent: : Typically, polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: : Reactions are commonly conducted at room temperature or slightly elevated temperatures.
Catalyst: : Copper(I) iodide or copper sulfate with sodium ascorbate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes. Key steps include:
Scale-up of the Huisgen cycloaddition: : Utilizing continuous flow reactors to enhance yield and efficiency.
Purification: : Employing techniques like recrystallization or chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form corresponding carbonyl compounds.
Reduction: : May be reduced to form alcohols or other reduced derivatives.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Often facilitated by using bases like potassium carbonate or acids like hydrochloric acid, depending on the desired substitution.
Major Products
Oxidation Products: : Carbonyl compounds like aldehydes or ketones.
Reduction Products: : Various alcohol derivatives.
Substitution Products: : Substituted triazole derivatives with modifications at the triazole ring or phenyl group.
Applications De Recherche Scientifique
1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol has a plethora of applications across multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antifungal, antibacterial, or anticancer properties.
Medicine: : Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: : Utilized in the synthesis of specialty chemicals and agrochemicals.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other triazole derivatives, 1-(1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)ethanol is distinguished by its trifluoromethyl group, which imparts unique chemical and biological properties.
Similar Compounds
1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanol: : Lacks the trifluoromethyl group.
1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: : Contains a fluorophenyl group instead.
1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: : Features a chlorophenyl group.
There you have it, an in-depth look at this compound
Propriétés
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-7(18)10-6-17(16-15-10)9-4-2-3-8(5-9)11(12,13)14/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRDYYNFYIXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)

![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)







